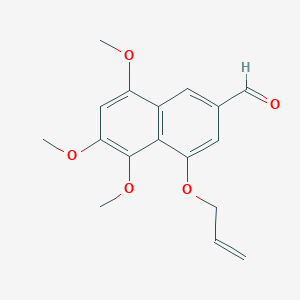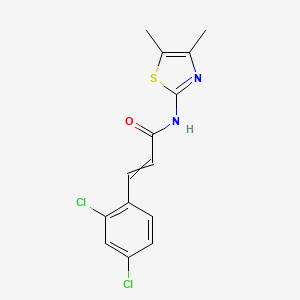
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of 1,3-dicarbonyl compounds These compounds are known for their high reactivity due to the presence of two carbonyl groups separated by a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with benzaldehyde in the presence of a base to form 2-(2-oxocyclopentyl)benzaldehyde. This intermediate is then reacted with acetophenone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acylcycloalkanones: These compounds share a similar structure with 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione and exhibit similar reactivity due to the presence of the 1,3-dicarbonyl system.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
570391-52-5 |
|---|---|
Molekularformel |
C21H20O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-(2-oxocyclopentyl)-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C21H20O3/c22-19-13-7-12-17(19)18(21(24)16-10-5-2-6-11-16)14-20(23)15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2 |
InChI-Schlüssel |
IVOKZGDTXISFPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
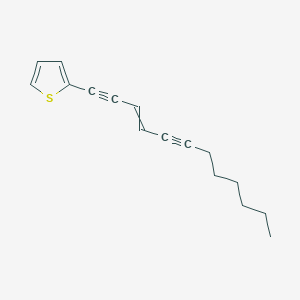
![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)




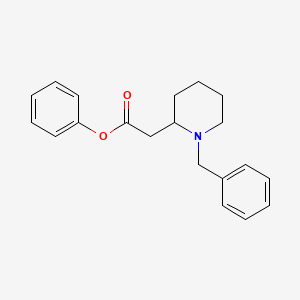
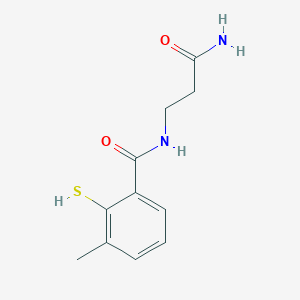

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
